Acetamide,2-amino-N-2-benzothiazolyl-
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Overview
Description
Acetamide,2-amino-N-2-benzothiazolyl- is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-amino-N-2-benzothiazolyl- typically involves the condensation of 2-aminobenzenethiol with acyl chlorides or acids, followed by cyclization. This process can be carried out under various conditions, including the use of catalysts and solvents to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives, including Acetamide,2-amino-N-2-benzothiazolyl-, often employs green chemistry principles. This includes the use of environmentally friendly reagents and solvents, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-amino-N-2-benzothiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide,2-amino-N-2-benzothiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-amino-N-2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. These effects are mediated through its binding to specific receptors and proteins, leading to downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide,2-amino-N-2-benzothiazolyl- include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Cyano-6-benzothiazolyl derivatives
Uniqueness
What sets Acetamide,2-amino-N-2-benzothiazolyl- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-amino-N-(1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H9N3OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,11,12,13) |
InChI Key |
VTUCNAXTBDDCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN |
Origin of Product |
United States |
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